2-Tert-butoxy-6-tert-butyl-3-cyclopropoxypyridine
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Overview
Description
2-Tert-butoxy-6-tert-butyl-3-cyclopropoxypyridine is an organic compound that features a pyridine ring substituted with tert-butoxy, tert-butyl, and cyclopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-tert-butyl-3-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with tert-butyl and cyclopropyl groups. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of tert-butyl and cyclopropyl halides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-tert-butyl-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated compounds .
Scientific Research Applications
2-Tert-butoxy-6-tert-butyl-3-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-tert-butyl-3-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-6-chloropyridine: Similar in structure but with a chlorine atom instead of a cyclopropoxy group.
2-Tert-butyl-6-isopropylphenol: Contains a phenol ring with tert-butyl and isopropyl groups.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a piperidine ring with tert-butyl and carbamate groups.
Uniqueness
2-Tert-butoxy-6-tert-butyl-3-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H25NO2 |
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Molecular Weight |
263.37 g/mol |
IUPAC Name |
6-tert-butyl-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)13-10-9-12(18-11-7-8-11)14(17-13)19-16(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
DORVUNAJIUPRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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